A Comprehensive Technical Guide to 2-Chloro-5-fluoropyrimidine: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 2-Chloro-5-fluoropyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Chloro-5-fluoropyrimidine, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its significant applications in the development of targeted therapeutics, particularly as a precursor to Janus kinase (JAK) inhibitors and P2X7 receptor antagonists. The guide also visualizes the relevant synthetic and biological pathways to provide a clear and functional understanding for researchers in drug discovery and development.
Introduction
2-Chloro-5-fluoropyrimidine is a halogenated pyrimidine (B1678525) derivative that has garnered significant attention in the pharmaceutical industry. Its unique electronic properties, arising from the presence of two nitrogen atoms in the aromatic ring and the strategic placement of chloro and fluoro substituents, make it a versatile intermediate for the synthesis of a wide array of biologically active molecules. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, allowing for the introduction of various functional groups at the 2-position. This reactivity has been extensively leveraged in the design and synthesis of potent and selective inhibitors of key biological targets implicated in a range of diseases, from inflammatory disorders to cancer.
Properties of 2-Chloro-5-fluoropyrimidine
A thorough understanding of the physicochemical properties of 2-Chloro-5-fluoropyrimidine is essential for its effective use in synthesis and for the development of robust analytical methods. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 62802-42-0 | [1] |
| Molecular Formula | C₄H₂ClFN₂ | [1] |
| Molecular Weight | 132.52 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 149.0-162.0 °C | [2] |
| Density | 1.439 g/mL at 20 °C | [3] |
| Refractive Index | n20/D 1.503 (lit.) | [2] |
| Flash Point | 65 °C (149 °F) - closed cup | [3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | |
| Stability | Stable under recommended storage conditions. Sensitive to strong bases and nucleophiles. |
Synthesis and Reactivity
The primary synthetic route to 2-Chloro-5-fluoropyrimidine involves the selective reduction of 2,4-dichloro-5-fluoropyrimidine (B19854). This precursor is typically synthesized from the readily available starting material, 5-fluorouracil (B62378). The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, which is the key reaction for its use as a building block in drug synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil
This procedure is adapted from established industrial synthesis methods.[4][5]
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Materials: 5-Fluorouracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.
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Procedure:
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In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, a mixture of 5-fluorouracil (1.0 eq) and phosphorus oxychloride (10.0 eq) is prepared.
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N,N-dimethylaniline (1.5 eq) is added dropwise to the stirred mixture.
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The reaction mixture is heated to reflux (approximately 114 °C) and maintained for 2 hours.
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After completion of the reaction (monitored by TLC or GC), the excess phosphorus oxychloride is removed by distillation under reduced pressure.
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The residue is cooled and cautiously quenched with ice-water.
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The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).
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The combined organic layers are washed with water, dried over anhydrous sodium sulfate (B86663), and the solvent is evaporated to yield crude 2,4-dichloro-5-fluoropyrimidine, which can be purified by vacuum distillation.
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Protocol 2: Synthesis of 2-Chloro-5-fluoropyrimidine from 2,4-Dichloro-5-fluoropyrimidine
This protocol describes a selective reduction at the 4-position.
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Materials: 2,4-Dichloro-5-fluoropyrimidine, zinc dust, acetic acid, ethanol.
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Procedure:
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2,4-Dichloro-5-fluoropyrimidine (1.0 eq) is dissolved in a suitable solvent such as ethanol.
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Zinc dust (1.5 eq) is added to the solution.
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The mixture is stirred, and acetic acid (2.0 eq) is added dropwise while maintaining the temperature.
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The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).
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The reaction mixture is filtered to remove the zinc salts.
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The filtrate is concentrated under reduced pressure.
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The residue is taken up in an organic solvent and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated to give 2-Chloro-5-fluoropyrimidine, which can be purified by distillation.
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Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
This protocol outlines a typical reaction with an amine nucleophile.
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Materials: 2-Chloro-5-fluoropyrimidine, amine (R-NH₂), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a suitable solvent (e.g., acetonitrile (B52724) or ethanol).
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Procedure:
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To a solution of 2-Chloro-5-fluoropyrimidine (1.0 eq) in the chosen solvent, the amine (1.1 eq) and DIPEA (1.2 eq) are added.
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The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine.
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The reaction progress is monitored by TLC or LC-MS.
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Upon completion, the solvent is removed under reduced pressure.
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The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-fluoropyrimidine derivative.
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Applications in Drug Development
2-Chloro-5-fluoropyrimidine is a pivotal intermediate in the synthesis of several classes of therapeutic agents. Its ability to undergo nucleophilic substitution allows for the facile introduction of complex side chains that can modulate the pharmacological activity and pharmacokinetic properties of the final drug candidate.
Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that are central to the immune response and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases and cancers. 2-Chloro-5-fluoropyrimidine is a key starting material for the synthesis of potent JAK2 inhibitors, such as AZD1480.
P2X7 Receptor Antagonists
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is associated with the release of pro-inflammatory cytokines, making it a promising target for the treatment of inflammatory and neuropathic pain conditions. 2-Chloro-5-fluoropyrimidine serves as a scaffold for the development of potent and selective P2X7 receptor antagonists, often in the form of benzamide (B126) derivatives.
References
- 1. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
